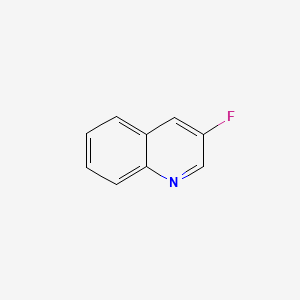

3-Fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIGOYSEDNHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192711 | |

| Record name | 3-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-31-6 | |

| Record name | 3-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 396-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7451O19ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization at the C 3 Position of 3 Fluoroquinoline

The C-3 Carboxyl Group as a Key Modification Site

The carboxylic acid group at the C-3 position of the fluoroquinolone core is a primary site for structural modification. nih.govresearchgate.net This functional group is crucial as its presence is often linked to the biological activity of the parent compounds. nih.gov However, its strategic replacement with various bioisosteric groups, especially heterocyclic moieties, has become a major strategy in medicinal chemistry to develop new agents. nih.govmdpi.com The modification of the C-3 carboxyl group allows for the synthesis of hybrid pharmacophore systems, which can lead to significant changes in the pharmacokinetics and pharmacodynamics of the original molecule. mdpi.comnih.gov

The synthetic utility of the C-3 carboxyl group lies in its ability to be readily converted into a range of functional derivatives. These transformations are often the initial step in creating more complex hybrid systems. Common derivatizations include conversion to acid chlorides, esters, amides, and hydrazides, which then serve as reactive intermediates for subsequent cyclization and substitution reactions. nih.gov This versatility makes the C-3 carboxyl group a cornerstone for developing novel fluoroquinolone analogues. nih.govnih.gov

Formation of 3-Heteroaryl Fluoroquinolone Hybrid Systems

The bioisosteric replacement of the C-3 carboxylic acid with various five-membered or fused heterocyclic rings is a widely employed strategy to generate novel fluoroquinolone hybrids. nih.govmdpi.com These modifications are pursued to explore new chemical space and overcome challenges such as antibiotic resistance. mdpi.com The synthesis of these 3-heteroaryl systems typically begins with the activation or conversion of the C-3 carboxyl group. nih.gov

The 1,3,4-oxadiazole (B1194373) ring is a prominent five-membered heterocycle used for modifying fluoroquinolones at the C-3 position. nih.gov This modification has been applied to several generations of fluoroquinolones, including norfloxacin, ciprofloxacin (B1669076), and levofloxacin. nih.gov

A primary synthetic route involves a two-step process. First, the C-3 carboxylic acid is converted to an acid hydrazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole ring. nih.gov Another common method is the reaction of the corresponding acid hydrazides with carbon disulfide (CS₂) to yield oxadiazolthiones. nih.gov The resulting oxadiazole hybrids are not chemically inert and can be transformed into other derivatives. For instance, they can serve as precursors for the synthesis of 1,2,4-triazole (B32235) hybrids. nih.gov

Table 1: Synthesis Methods for 1,3,4-Oxadiazole Hybrids

| Starting Material (Fluoroquinolone) | Key Reagents | Intermediate | Final Product |

| Fluoroquinolone-3-carboxylic acid | Acyl hydrazides, POCl₃ | Acid hydrazide | 3-(1,3,4-Oxadiazol-2-yl)fluoroquinolone |

| Fluoroquinolone-3-carboxylic acid | Hydrazides, Carbon disulfide (CS₂) | Acid hydrazide | 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)fluoroquinolone |

Thiadiazole moieties, particularly the 1,3,4-thiadiazole (B1197879) ring, can be readily incorporated at the C-3 position of fluoroquinolones. A straightforward, one-step procedure involves the reaction of the parent fluoroquinolone-3-carboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride (POCl₃) under heating. mdpi.com

A multi-step synthesis is also commonly employed, starting with the conversion of selected aldehydes into thiosemicarbazones by reacting them with thiosemicarbazide. scispace.com These thiosemicarbazones then undergo oxidative cyclization, often using ferric chloride, to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. scispace.com These heterocyclic intermediates can then be linked to the fluoroquinolone core, typically at the C-7 position's piperazine (B1678402) ring, via a suitable linker. scispace.comnih.gov While this latter method modifies the C-7 position, the principle of forming the thiadiazole ring first is a key chemical transformation in creating these hybrid systems. scispace.com

Triazole rings, both 1,2,4- and 1,2,3-isomers, have been successfully introduced into the fluoroquinolone structure. The 1,2,4-triazole fragment can be synthesized through the chemical transformation of other heterocycles. For example, 3-(1,3,4-oxadiazol-2-yl)fluoroquinolone hybrids can react with hydrazine (B178648) hydrate (B1144303) to yield derivatives containing a 3-thio-4-amino-1,2,4-triazole fragment at the C-3 position. mdpi.com

The synthesis of 1,2,3-triazole derivatives often utilizes the highly efficient and regioselective Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry". nih.gov This approach typically involves a copper-catalyzed reaction between an azide (B81097) and a terminal alkyne ([3+2] cycloaddition). nih.govfrontiersin.org In the context of fluoroquinolones, a propargylated fluoroquinolone intermediate (containing an alkyne group) is reacted with various organic azides to construct the 1,2,3-triazole ring, tethering a new substituent to the core structure. nih.gov

Table 2: Cycloaddition Reactions for Triazole Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Dipolar Cycloaddition | Propargylated Fluoroquinolone (Alkyne) | Organic Azide | Copper (e.g., CuSO₄) | 3-(1,2,3-Triazol-1-yl)fluoroquinolone hybrid |

The tetrazole ring is considered a valuable bioisostere of the carboxylic acid group. nih.gov Its incorporation at the C-3 position of fluoroquinolones has been achieved through several synthetic pathways. nih.gov

One method involves the conversion of a 3-amino fluoroquinolone derivative. The amino group reacts with sodium azide and triethylorthoformate to form the tetrazole ring. nih.gov An alternative and widely used approach begins with the fluoroquinolone-3-carboxylic acid. This starting material is first converted to a primary amide, which is then dehydrated, often using POCl₃, to yield a nitrile intermediate. The synthesis is completed by the cyclization of the nitrile with an azide source, such as sodium azide in the presence of zinc chloride, to furnish the 3-(tetrazol-5-yl)fluoroquinolone derivative. nih.gov

The C-3 carboxylic acid of fluoroquinolones can also serve as a starting point for the construction of larger, fused heterocyclic systems. This is typically achieved through condensation reactions with ortho-disubstituted benzene (B151609) derivatives. mdpi.com For example, quinolone-3-carboxylic acids can be condensed with o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol in polyphosphoric acid (PPA) at high temperatures (170–250 °C). mdpi.com These reactions lead to the formation of C-3 fused benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives, respectively, creating a new class of complex, polycyclic fluoroquinolone analogues. mdpi.com

Spectroscopic and Theoretical Investigations of 3 Fluoroquinoline Systems

Advanced Spectroscopic Characterization

The elucidation of the molecular structure and electronic properties of 3-fluoroquinoline relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of this fluorinated heterocyclic system.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with the analysis of spin-spin coupling constants, provide invaluable data.

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the this compound molecule. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus. The fluorine atom at the C3 position exerts a significant electron-withdrawing effect, which influences the chemical shifts of nearby protons and carbons.

In studies of related fluoroquinolone systems, it has been observed that substituents on the bicyclic ring system have a pronounced effect on the NMR parameters. nih.gov For this compound, the proton at the C4 position is expected to show a significant downfield shift due to the deshielding effect of the adjacent fluorine atom. Similarly, the C3 carbon atom will exhibit a large chemical shift, and its signal will appear as a doublet due to coupling with the fluorine atom. core.ac.uk The chemical shifts of protons and carbons in the benzo ring are less affected by the C3-fluoro substituent but still provide characteristic signals for the quinoline (B57606) framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.5 - 8.7 | - |

| H4 | 7.8 - 8.0 | - |

| H5 | 7.6 - 7.8 | - |

| H6 | 7.4 - 7.6 | - |

| H7 | 7.7 - 7.9 | - |

| H8 | 8.0 - 8.2 | - |

| C2 | - | 150 - 155 (d) |

| C3 | - | 155 - 160 (d, ¹JCF) |

| C4 | - | 115 - 120 (d) |

| C4a | - | 125 - 130 |

| C5 | - | 128 - 132 |

| C6 | - | 126 - 130 |

| C7 | - | 130 - 134 |

| C8 | - | 129 - 133 |

| C8a | - | 145 - 150 |

Note: These are predicted ranges and can vary based on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Spin-spin coupling provides information about the connectivity of atoms within a molecule. In this compound, the coupling between the fluorine atom and adjacent protons (³JHF) is of particular interest. The magnitude of this coupling constant is dependent on the dihedral angle between the C-H and C-F bonds, as described by the Karplus relationship.

The analysis of J-coupling constants can reveal details about the conformation and electronic structure of the molecule. rsc.org The through-bond polarization is the primary mechanism for J-coupling. organicchemistrydata.org For vicinal ³JHF coupling, both the magnitude and sign are dependent on the bond angle. rsc.org In fluoro-cycloalkene systems, through-space and hyperconjugative pathways have been identified as influencing the coupling constants. rsc.org In this compound, the coupling between F3 and H2, as well as F3 and H4, will provide valuable structural information. The magnitude of these couplings is typically in the range of a few Hertz (Hz).

Table 2: Expected Spin-Spin Coupling Constants in this compound

| Coupling | Expected Range (Hz) |

|---|---|

| ³J(H2-F3) | 2 - 5 |

| ³J(H4-F3) | 8 - 12 |

| ³J(H5-H6) | 7 - 9 |

| ³J(H6-H7) | 6 - 8 |

| ³J(H7-H8) | 7 - 9 |

| ⁴J(H5-H7) | 1 - 2 |

| ⁴J(H6-H8) | 1 - 2 |

Note: These are typical ranges and can be influenced by the molecular geometry and electronic environment.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uni-siegen.de These two methods are complementary, as they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of light from molecular vibrations that result in a change in polarizability. uni-siegen.deedinst.com

For this compound, the IR and Raman spectra will be characterized by vibrations of the quinoline ring system and the C-F bond. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will be found in the 1400-1650 cm⁻¹ region. spectroscopyonline.com The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, will appear in the 700-900 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR, Raman |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₉H₆FN), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (147.05 g/mol ). Under electron ionization (EI), the molecule can undergo fragmentation, leading to the formation of various daughter ions. iaea.org Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules like HCN. For fluoroquinolones, the loss of HF and CO has been observed. researchgate.net The fragmentation pattern of this compound would likely show a prominent molecular ion peak, followed by fragments corresponding to the loss of HF, HCN, and possibly cleavage of the pyridine (B92270) or benzene (B151609) ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Possible Identity |

|---|---|---|

| [M]⁺• | 147 | Molecular Ion |

| [M - HF]⁺• | 127 | Loss of hydrogen fluoride |

| [M - HCN]⁺• | 120 | Loss of hydrogen cyanide |

| [C₈H₅F]⁺ | 120 | Loss of HCN |

| [C₇H₄]⁺• | 88 | Further fragmentation |

Note: The relative intensities of the peaks depend on the ionization energy and the stability of the fragment ions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. najah.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of this compound is expected to be similar to that of quinoline, with some shifts in the absorption bands due to the electronic effect of the fluorine substituent. Quinoline itself exhibits several absorption bands in the UV region, corresponding to π→π* transitions. For fluoroquinolone antibiotics, absorption maxima are typically observed around 270-280 nm and 310-330 nm. najah.edunih.gov The introduction of the fluorine atom at the C3 position may cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π* | ~275 |

| π→π* | ~320 |

Note: The exact λmax values and molar absorptivities can be influenced by the solvent polarity.

Fluorescence Spectroscopy and Lanthanide Complex Luminescence

Fluorescence spectroscopy is a powerful tool for studying quinolone derivatives. These molecules typically exhibit intrinsic fluorescence, and the characteristics of this emission can provide information about the molecule's environment and its interactions with other chemical species, such as metal ions.

A particularly significant area of study is the formation of complexes between fluoroquinolones and lanthanide ions (Ln³⁺), such as Terbium (Tb³⁺) and Europium (Eu³⁺). mdpi.com The interaction leads to a phenomenon known as sensitized luminescence or the "antenna effect." In this process, the organic fluoroquinolone ligand absorbs light energy and transfers it intramolecularly to the complexed lanthanide ion. mdpi.com This energy transfer excites the lanthanide ion, which then de-excites by emitting light at its own characteristic, sharp, and well-defined wavelengths. mdpi.com

Upon complexation with a lanthanide ion, the intrinsic fluorescence of the fluoroquinolone molecule is often diminished or "quenched." mdpi.com Concurrently, the characteristic luminescence of the lanthanide ion appears. For instance, Tb³⁺ complexes typically show intense emission bands around 490 nm, 545 nm, 585 nm, and 620 nm, while Eu³⁺ complexes are known for their emissions around 590 nm and 617 nm. nih.gov The efficiency of this energy transfer is a critical factor and depends on how well the energy level of the ligand's excited triplet state matches the resonance energy level of the lanthanide ion. mdpi.com The stability and rigidity of the resulting complex also play a crucial role; a more stable and rigid structure generally leads to more efficient energy transfer and higher luminescence. mdpi.com

Table 1: Representative Luminescence Data for Lanthanide-Fluoroquinolone Complexes (Note: Data is for representative fluoroquinolones, as specific values for this compound are not available in the reviewed literature. This table illustrates the typical data obtained in such studies.)

| Lanthanide Ion | Fluoroquinolone Ligand | Excitation Wavelength (nm) | Emission Wavelengths (nm) |

|---|---|---|---|

| Tb³⁺ | Norfloxacin | ~275-340 | 490, 545, 585, 620 nih.gov |

| Eu³⁺ | Enoxacin | ~275-340 | 590, 617 nih.gov |

Computational Chemistry and Quantum Mechanical Studies

Theoretical chemistry provides indispensable tools for understanding the structure, reactivity, and electronic properties of molecules like this compound at an atomic level. These methods complement experimental data and can predict properties for which experimental measurement is difficult.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is a widely applied method for studying fluoroquinolone systems, providing insights into their stability, reactivity, and spectroscopic properties. ekb.eg These calculations determine the electron density of a molecule to derive its energy and other properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A larger gap generally implies greater stability and lower reactivity. mdpi.com For instance, a DFT study on the related compound Sparfloxacin calculated a HOMO-LUMO energy gap of 4.314 eV. ekb.eg Similar calculations for this compound would be essential to characterize its electronic behavior.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules, including biological targets. mdpi.comsci-hub.se In MEP maps, regions of negative potential (typically colored red or yellow) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. mdpi.com For fluoroquinolones, studies have shown that the oxygen atoms of the carbonyl and carboxyl groups represent the most negative (electrophilic) areas, while hydrogen atoms are associated with positive potentials. ekb.egmdpi.com An MEP map of this compound would similarly highlight the reactive sites dictated by the fluorine atom and the quinoline ring structure.

Theoretical calculations are vital for elucidating the "antenna effect" in lanthanide-fluoroquinolone complexes. acs.org Computational methods, such as Time-Dependent DFT (TD-DFT), can calculate the energies of the ligand's excited singlet (S₁) and triplet (T₁) states. nih.gov The energy transfer mechanism from the ligand to the lanthanide ion proceeds through several steps:

The ligand absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

The molecule then undergoes intersystem crossing (ISC), a non-radiative transition from the S₁ state to a lower-energy triplet state (T₁). The efficiency of ISC is enhanced by the presence of the heavy lanthanide ion due to spin-orbit coupling. acs.orgnih.gov

Finally, energy is transferred from the ligand's T₁ state to an acceptor orbital of the lanthanide ion, provided the ligand's T₁ energy is slightly higher than the lanthanide's emissive energy level. acs.orgresearchgate.net

If the energy gap between the ligand's T₁ state and the lanthanide's excited state is not optimal, or if there are competing non-radiative decay pathways, the luminescence will be inefficient. acs.org Theoretical studies on ciprofloxacin-europium complexes have detailed these ligand-localized states and the subsequent energy transfer pathways, a mechanism that would be directly applicable to complexes of this compound. acs.org

Electronic hardness (η) is a chemical concept derived from DFT that quantifies the resistance of a molecule to changes in its electron distribution. sci-hub.se It is calculated from the energies of the HOMO and LUMO. Hardness, along with other electronic descriptors, is frequently used in Quantitative Structure-Activity Relationship (QSAR) studies. tsijournals.comresearchgate.net QSAR models attempt to correlate variations in the chemical structure of a series of compounds with their biological activity. tsijournals.com For fluoroquinolones, QSAR studies have been developed to create models that can predict antibacterial activity based on calculated descriptors like hardness, softness, and electronegativity. tsijournals.com Such a model could theoretically predict the biological activity of this compound without the need for extensive laboratory testing. tsijournals.com

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or DNA. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For fluoroquinolones, a primary target is the bacterial enzyme DNA gyrase. researchgate.netnih.gov Docking studies place the fluoroquinolone molecule into the binding site of the enzyme and calculate a "docking score" that estimates the binding affinity. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. mdpi.commdpi.com Starting from a docked pose, an MD simulation calculates the motion of every atom in the system, allowing researchers to assess the stability of the binding mode and the flexibility of the complex. mdpi.com One study on fluoroquinolone derivatives used MD simulations with run times of 150-200 nanoseconds to explore their interaction with protein targets. mdpi.comrsc.org While no specific docking or MD studies for this compound were identified, a simulation of the related this compound-8-sulfonic acid has been mentioned, suggesting these methods are applicable. vulcanchem.com

Table 2: Representative Molecular Docking Data for Fluoroquinolones with DNA Gyrase (Note: This table presents example data for other fluoroquinolones to illustrate the outputs of such studies, as specific data for this compound is not available in the reviewed literature.)

| Compound | Target Protein (PDB ID) | Docking Score (Glide Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pefloxacin Derivative 5g | S. aureus DNA gyrase (2XCS) | -7.73 | Not Specified | researchgate.net |

| Ciprofloxacin (B1669076) Derivative 5d | S. aureus (MRSA) | - (MIC = 16 nM) | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. ijddd.com For fluoroquinolones, QSAR studies have been instrumental in designing new derivatives with enhanced antibacterial potency. rsc.orgresearchgate.net These models establish a mathematical correlation between the physicochemical properties (descriptors) of the molecules and their observed biological activity, such as the Minimum Inhibitory Concentration (MIC). researchgate.net

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed for fluoroquinolone systems.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, path clusters, and estate contributions. ijddd.com Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the predictive models. ijddd.com

3D-QSAR: These models consider the three-dimensional structure of the molecules. A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). mdpi.comcjsc.ac.cn In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could increase or decrease activity. mdpi.commdpi.com For instance, these maps can indicate where bulky groups or electropositive/electronegative groups might be favorable for enhancing the anti-proliferative activity of fluoroquinolone derivatives. cjsc.ac.cn

QSAR studies have successfully guided the design of novel fluoroquinolone analogs by predicting their activity before synthesis, thereby streamlining the drug discovery process. rsc.orgresearchgate.net

Table 3: Overview of QSAR Modeling in Fluoroquinolone Research

| QSAR Type | Methodology | Common Descriptors Used | Application Example |

| 2D-QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS). ijddd.com | Topological indices, estate contributions, path cluster descriptors. ijddd.com | Predicting anti-tubercular activity of fluoroquinolone analogs. ijddd.com |

| 3D-QSAR (CoMFA) | Comparative Molecular Field Analysis. mdpi.comcjsc.ac.cn | Steric fields, electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields. mdpi.commdpi.com | Designing new fluoroquinolone amide derivatives with higher anti-proliferative activity. cjsc.ac.cn |

| 3D-QSAR (CoMSIA) | Comparative Molecular Similarity Index Analysis. mdpi.commdpi.com | In addition to CoMFA fields, it includes similarity indices. mdpi.com | Predicting the plasma protein binding rate to design derivatives with improved pharmacokinetic profiles. mdpi.com |

This table provides a summary of different QSAR methodologies applied to the study of fluoroquinolones, highlighting the types of descriptors used and their practical applications in drug design.

Advanced Analytical Methodologies for 3 Fluoroquinoline and Its Derivatives

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 3-fluoroquinoline and its derivatives. The versatility of this technique allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. zenodo.org High-performance liquid chromatography (HPLC) is the most prominently used chromatographic method for this class of compounds. nih.govnih.govanalis.com.my

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that utilizes high pressure to force a solvent through a column packed with a stationary phase, enabling the separation of complex mixtures. scielo.org.za Several modes of HPLC are employed for the analysis of 3-fluoroquinolines, each leveraging different chemical interactions to achieve separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode for the analysis of fluoroquinolones. zenodo.orgnih.gov This technique employs a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. ucl.ac.be

A variety of detectors can be coupled with RP-HPLC to identify and quantify this compound and its derivatives. nih.gov

UV Detection: Ultraviolet (UV) detection is a widely used and robust method. nih.govmoca.net.ua The quinoline (B57606) ring system inherent to these compounds exhibits strong UV absorbance, making this a suitable detection technique. moca.net.ua The selection of an appropriate wavelength, often around 275-280 nm, is critical for optimal sensitivity. ucl.ac.bemoca.net.ua

Fluorescence Detection (FLD): Due to the native fluorescence of many fluoroquinolones, fluorescence detection offers higher sensitivity and selectivity compared to UV detection. nih.govmdpi.comresearchgate.net The excitation and emission wavelengths can be optimized for specific derivatives to minimize interference from co-eluting compounds. ucl.ac.bemdpi.com

Diode Array Detection (DAD): A diode array detector provides spectral information across a range of wavelengths simultaneously. nih.gov This is particularly useful for method development, peak purity assessment, and identifying unknown impurities by comparing their UV-Vis spectra with those of reference standards.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) provides the highest level of selectivity and sensitivity, enabling the determination of very low concentrations of these compounds in complex matrices. nih.govmdpi.com It also allows for the structural elucidation of metabolites and degradation products. moca.net.ua

Table 1: Examples of RP-HPLC Methods for Fluoroquinolone Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Reference |

| Ciprofloxacin (B1669076), Moxifloxacin | Reversed-phase Zorbax C18 | Monobasic potassium phosphate (B84403) (50 mM, pH 2.5) and acetonitrile (B52724) (80:20, v/v) | UV (278 nm) | cu.edu.eg |

| Ciprofloxacin, Levofloxacin, Moxifloxacin | BDS Hypersil® C18 | MeOH/25 mM phosphate buffer (28/72, v/v), pH 3 | UV | ingentaconnect.com |

| Eight Fluoroquinolones | Chromolith® RP-18 endcapped | Acetonitrile and phosphate buffer (pH 5.5; 15 mM) | UV (280 nm) | moca.net.ua |

| Ciprofloxacin derivatives | XTerra® RP18 | Acetonitrile and 0.025 M disodium (B8443419) hydrogen phosphate buffer (pH 3) | UV (275 nm) | ucl.ac.be |

| Florfenicol and three fluoroquinolones | XBridge BEH C18 | 0.01 M sodium dihydrogen phosphate, 0.005 M sodium dodecyl sulfate, and 0.1% triethylamine (B128534) (pH 4.8) with acetonitrile (65:35, V/V) | Fluorescence | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list of all published methods.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. americanpharmaceuticalreview.comnih.gov This method is particularly advantageous for the retention and separation of polar and ionizable compounds that are not well-retained by RP-HPLC. americanpharmaceuticalreview.comnih.gov The elution order in HILIC is generally the reverse of that in RP-HPLC. americanpharmaceuticalreview.com HILIC can offer complementary selectivity to RP-HPLC and may provide enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase, which facilitates more efficient desolvation in the MS source. americanpharmaceuticalreview.com

Table 2: HILIC Method for Fluoroquinolone Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Reference |

| Moxifloxacin, Fluconazole, Ethyl Paraben | Waters XBridge™ HILIC | Acetonitrile: 0.1% triethylamine buffer (90:10, v/v, pH 5.0) | UV (260 nm) | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all published methods.

Ion-exchange high-performance liquid chromatography (IEX-HPLC) separates molecules based on their net charge. lcms.cz This technique employs a stationary phase with charged functional groups that interact with analytes of the opposite charge. The separation is achieved by varying the ionic strength or pH of the mobile phase. While less common than RP-HPLC for fluoroquinolone analysis, IEX-HPLC can be a valuable tool for separating charged derivatives or for specific applications where other methods fail to provide adequate resolution. zenodo.org However, the high salt concentrations often used in the mobile phase can be incompatible with mass spectrometry detection. lcms.cz

Capillary Electrophoresis (CE) Coupled with UV or Fluorescence Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govtandfonline.com This method is characterized by its high efficiency, short analysis times, and minimal sample and solvent consumption. actamedicamarisiensis.ro For the analysis of this compound and its derivatives, CE is typically coupled with UV or fluorescence detection. nih.gov The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature. actamedicamarisiensis.roresearchgate.net

Table 3: Examples of Capillary Electrophoresis Methods for Fluoroquinolone Analysis

| Analyte(s) | Separation Mode | Background Electrolyte | Detection | Reference |

| Three fluoroquinolones | Capillary Zone Electrophoresis | 50 mM acetic acid and 6 mM potassium hydroxide (B78521) (pH 3.7) | Potential Gradient | tandfonline.com |

| Eight fluoroquinolones | Capillary Zone Electrophoresis | 50 mM EDA-FA (pH 8.0) | MS | rsc.org |

| Six fluoroquinolones | Capillary Zone Electrophoresis | 100 mM phosphoric acid | UV (280 nm) | actamedicamarisiensis.ro |

| Ciprofloxacin, Norfloxacin, Ofloxacin | Capillary Zone Electrophoresis | 25 mmol L-1 sodium tetraborate (B1243019) + 15% MeOH, pH 10.5 | UV (280 nm) | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all published methods.

High-Performance Thin-Layer Chromatography (HPTLC)

High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and the use of disposable plates. zenodo.org In HPTLC, a sample is applied to a thin layer of adsorbent material, such as silica gel, on a glass or aluminum plate. The separation occurs as a solvent system moves up the plate by capillary action. After development, the separated spots can be visualized under UV light and quantified using a densitometer. While not as widely used as HPLC for quantitative analysis, HPTLC can be a valuable tool for screening and qualitative analysis of this compound and its derivatives. jneonatalsurg.com

Spectroscopic Quantification Methods

Spectroscopic methods are mainstays in the quantitative analysis of fluoroquinolones due to their sensitivity and adaptability. Techniques such as UV-Visible spectroscopy, fluorimetry, voltammetry, and quantitative nuclear magnetic resonance (qNMR) offer distinct advantages for the determination of these compounds.

UV-Spectroscopy and Fluorimetry for Concentration Determination

UV-Visible (UV-Vis) spectroscopy and fluorimetry are commonly coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of fluoroquinolones. The choice between detectors often depends on the required sensitivity and the concentration range of the analyte.

UV detection is robust and suitable for a wide linear range of concentrations. researchgate.net Fluorimetry, on the other hand, offers superior sensitivity and selectivity for fluorescent compounds like fluoroquinolones, allowing for lower detection limits. researchgate.net The native fluorescence of the quinolone structure is a key feature exploited by this technique. The pH of the medium is a critical parameter, as it affects the ionization state of the molecule and, consequently, its fluorescence quantum yield; measurements are often performed in buffered solutions to ensure maximum and stable fluorescence. mdpi.com For instance, HPLC methods with fluorescence detection have been developed for the simultaneous determination of multiple fluoroquinolones in various samples. researchgate.net Derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can also be employed to enhance the fluorescence signal and achieve very low detection limits. researchgate.net

Table 1: Performance Characteristics of UV-Spectroscopy and Fluorimetry for Fluoroquinolone Quantification

| Method | Analyte(s) | Wavelength (nm) | Linearity Range | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Ofloxacin, Ciprofloxacin, Norfloxacin | UV: 294 | Up to 20 mg L⁻¹ | - | Aqueous | researchgate.net |

| HPLC-Fluorescence | Ofloxacin, Ciprofloxacin | Ex: 294, Em: 500 | Up to 20 mg L⁻¹ | - | Aqueous | researchgate.net |

| HPLC-Fluorescence | Enrofloxacin, Ciprofloxacin, Ofloxacin | Ex: 285, Em: 480 | - | - | Aqueous Mixture | mdpi.com |

| Spectrofluorimetry (with NBD-Cl) | Ciprofloxacin | Ex: 466, Em: 538 | 23.5-500 ng mL⁻¹ | 7.0 ng mL⁻¹ | Pharmaceutical Preparations | researchgate.net |

Voltamperometry and Electrochemical Detection

Electrochemical methods, particularly voltammetry, represent a powerful approach for the determination of fluoroquinolones. These techniques are lauded for their high sensitivity, rapid response, low cost, and potential for miniaturization. isef.netsci-hub.se The fundamental principle involves measuring the current generated from the oxidation or reduction of the analyte at an electrode surface when a potential is applied.

The electrochemical oxidation of the fluoroquinolone molecule, often occurring at the piperazine (B1678402) ring, provides a measurable analytical signal. sci-hub.se To enhance sensitivity and selectivity, working electrodes are frequently modified with various nanomaterials. For example, glassy carbon electrodes (GCEs) have been modified with multi-walled carbon nanotubes (MWCNTs) or reduced graphene oxide to improve the electrocatalytic oxidation of fluoroquinolones and lower detection limits. capes.gov.brresearchgate.net Screen-printed carbon electrodes (SPCEs) offer a disposable and cost-effective platform for routine analysis in various matrices, including wastewater and milk. journal-iasssf.com

Table 2: Examples of Electrochemical Sensors for Fluoroquinolone Detection

| Electrode Type | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|---|

| Graphite Chitosan-ZnO Sensor | Ciprofloxacin | Cyclic Voltammetry | - | 0.097 | isef.net |

| MWCNTs/Nafion GCE | Norfloxacin | Linear Sweep Voltammetry | 0.1 - 100 | 0.05 | capes.gov.br |

| Screen-Printed Carbon Electrode (SPE) | Levofloxacin | Square Wave Voltammetry | - | 4.34 | journal-iasssf.com |

| Carbon Paste Electrode (GO-IL-CPE) | Ofloxacin | Stripping Voltammetry | - | 0.00028 | sci-hub.se |

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute analytical method that can simultaneously provide structural information and determine the concentration of an analyte without the need for an identical calibration standard. ox.ac.uk The quantification is based on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. ox.ac.uk

The most common approach involves the use of an internal standard, a stable, high-purity compound with simple, non-overlapping signals that is weighed and mixed with the sample. ox.ac.uksigmaaldrich.com The concentration of the analyte is then calculated from the ratio of the integrated signals of the analyte and the internal standard. ptfarm.pl A novel qNMR methodology for fluoroquinolones relies on the measurement of concentration-dependent chemical shift displacements of specific protons, which result from molecular self-association phenomena. ptfarm.plresearchgate.net This approach avoids potential issues with signal integration. The precision and accuracy of qNMR make it a valuable tool for certifying reference materials and for the quality control of pharmaceutical formulations. ptfarm.pl

Table 3: Application of ¹H qNMR for Fluoroquinolone Analysis

| Analyte | Method Principle | Internal Standard | Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Norfloxacin | Internal Standard (Signal Integration) | Enoxacin | DCl/D₂O | The method was simple, rapid, precise, and accurate for quality control. | ptfarm.pl |

| Ciprofloxacin | Chemical Shift Displacement | None required | Aqueous | A linear relationship was found between concentration and the chemical shifts of aromatic protons. | researchgate.net |

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification, especially when dealing with complex biological or environmental matrices. The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the target analyte to a level suitable for detection.

Protein Precipitation

For biological samples like plasma, serum, or milk, protein precipitation is a frequently used initial cleanup step. sci-hub.semdpi.com Proteins can interfere with analysis by precipitating on the analytical column, leading to blockages and altered chromatographic performance. windows.net The technique involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or a strong acid such as trichloroacetic acid, to the sample. windows.netbio-rad.com This agent disrupts the protein's hydration shell, leading to its denaturation and aggregation. windows.net The aggregated proteins are then easily separated from the sample supernatant, which contains the analyte of interest, by centrifugation. sci-hub.semdpi.com

Table 4: Protein Precipitation Methods for Fluoroquinolone Analysis

| Sample Matrix | Precipitating Agent | Key Steps | Purpose | Reference(s) |

|---|---|---|---|---|

| Milk | Acetic acid in acetonitrile | Addition of agent, vortex mixing, centrifugation. | Removal of milk proteins prior to SPE cleanup. | sci-hub.se |

| Plasma | Methanol (B129727) | Addition of agent, vortex mixing, centrifugation at 4°C. | Extraction of Delafloxacin from plasma for HPTLC analysis. | mdpi.com |

Advanced Extraction Techniques (e.g., Solid Phase Extraction, Micro-Solid Phase Extraction, Dispersive Liquid-Liquid Microextraction)

To achieve the low detection limits required for trace analysis, more advanced extraction and preconcentration techniques are employed following initial cleanup.

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction of fluoroquinolones from aqueous samples. analis.com.mynih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while the matrix components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample. analis.com.my A variety of sorbents are used, including reversed-phase materials like C18, polymeric sorbents like Oasis HLB, and novel materials such as graphitic carbon nitride composites. acs.orgnih.govkku.ac.th

Micro-Solid Phase Extraction (µ-SPE) is a miniaturized form of SPE designed to reduce solvent consumption and speed up sample preparation. analis.com.my One approach is magnetic µ-SPE, which uses magnetic nanoparticles as the sorbent. The sorbent can be easily dispersed in the sample and then quickly collected using an external magnetic field, simplifying the extraction process. analis.com.my

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. ull.es It is based on the rapid injection of a mixture containing a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for mass transfer of the analyte into the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.govrsc.org An innovative approach uses an effervescence-assisted reaction to promote the dispersion of the extractant without the need for a disperser solvent. nih.govresearchgate.net

Table 5: Comparison of Advanced Extraction Techniques for Fluoroquinolones

| Technique | Matrix | Sorbent / Solvent System | Recovery (%) | LOD | Reference(s) |

|---|---|---|---|---|---|

| SPE | Milk | Oasis HLB cartridge; Eluent: Acetonitrile with 0.5% formic acid | >80% | 15–20 µg L⁻¹ | sci-hub.sekku.ac.th |

| SPE | Wastewater | Mixed-phase cation-exchange disk; Eluent: 5% ammonia (B1221849) in methanol | >80% | - | acs.org |

| SPE | Water | Silica-supported graphitic carbon nitride (g-C₃N₄@silica) | 70-114% | - | nih.gov |

| Magnetic d-µ-SPE | Honey | β-cyclodextrin/attapulgite composite | 83.6–88.6% | 0.30–3.95 µg L⁻¹ | capes.gov.br |

| DLLME | Meat | Ext: [C₄MIM][PF₆] (ionic liquid); Disp: Acetonitrile | 60.4–96.3% | 0.5–1.1 ng mL⁻¹ | rsc.org |

| DLLME | Water | Ext: Chloroform; Disp: Acetonitrile | - | 1.6–15.2 µg L⁻¹ | ull.es |

| Effervescence-assisted DLLME | Milk & Shrimp | Ext: Heptanoic acid/thymol (deep eutectic solvent) | 86-99% | 0.03–0.06 µg L⁻¹ (milk) | nih.govresearchgate.net |

Filtration and Dilution Protocols

Filtration and dilution are fundamental pre-analytical steps in the quantitative analysis of this compound and its derivatives. These protocols are crucial for ensuring the integrity of the analytical instrumentation, primarily High-Performance Liquid Chromatography (HPLC) systems, and for adjusting the analyte concentration to fall within the calibrated linear range of the detector. nih.gov The complexity of the sample matrix, such as in environmental water, honey, or biological fluids, necessitates carefully designed filtration and dilution strategies to remove interfering particulates and minimize matrix effects. nih.govresearchgate.netlcms.cz

Filtration Protocols

The primary objective of filtration is the removal of suspended particulate matter from the sample extract prior to injection into an analytical instrument. europa.eucu.edu.eg This prevents the blockage of syringe needles, tubing, and, most critically, the frits of the HPLC column, thereby extending column life and ensuring reproducible results. The choice of filter material and pore size is a critical parameter that must be optimized to prevent the loss of the target analyte through adsorption. researchgate.net

Research indicates that different filter materials can have varying effects on the recovery of fluoroquinolones. For instance, some sulfonamides and NSAIDs show an affinity for nylon filters, while macrolides and trimethoprim (B1683648) can be retained by mixed cellulose (B213188) ester filters. researchgate.net Glass fiber filters have been shown to provide improved recovery for a wide range of pharmaceutical compounds, including fluoroquinolones. researchgate.net In a method for analyzing fluoroquinolones in honey, a 0.22 µm polyethersulfone membrane syringe filter was used effectively after initial sample homogenization and dilution. lcms.cz For environmental water samples, studies have employed various membrane filters, including nylon and polyethersulfone, with pore sizes typically ranging from 0.2 µm to 0.45 µm to effectively remove suspended particles. researchgate.netlcms.czrsc.orgmdpi.com However, it is crucial to recognize that filtration can lead to an underestimation of the total analyte concentration if the target compounds are adsorbed onto the filter or the particulate matter being removed. researchgate.net

Table 1: Summary of Filtration Materials Used in Fluoroquinolone Analysis

| Filter Material | Pore Size (µm) | Sample Matrix | Key Findings/Application | Reference |

|---|---|---|---|---|

| Polyethersulfone (PES) | 0.22 | Honey | Used for sample clarification before LC-MS/MS analysis. | lcms.cz |

| Glass Fiber Filter (GFF) | 0.7 | Natural Surface Water | Resulted in improved recovery for all target pharmaceuticals compared to other materials. | researchgate.net |

| Nylon | 0.22 | Environmental Water | Used in a method where molecularly imprinted polymers captured FQs, which were retained on the syringe filter. | rsc.org |

| Nylon | 0.2 | Wastewater | Used to filter samples before solid-phase extraction. | mdpi.com |

| Membrane Filter | 0.45 | Industrial Wastewater | Used to filter the mobile phase prior to HPLC analysis. | cu.edu.eg |

| Mixed Cellulose Ester | Not Specified | Natural Surface Water | Found to retain macrolides and trimethoprim, indicating potential for analyte loss. | researchgate.net |

Dilution Protocols

Dilution is performed to adjust the concentration of this compound or its derivatives to a level appropriate for the analytical method's range of detection and quantification. nih.gov For highly concentrated samples, dilution prevents detector saturation and ensures the response falls within the linear portion of the standard curve. For complex matrices, dilution can also help mitigate matrix effects, where co-eluting endogenous substances interfere with the ionization and detection of the target analyte. mdpi.com

The choice of diluent is critical for maintaining analyte stability and solubility. chromatographyonline.com Common diluents include the mobile phase used in the chromatographic separation, high-purity water, methanol, acetonitrile, or specific buffers. lcms.czfda.govvjol.info.vn For instance, in the analysis of fluoroquinolones in human urine, samples were diluted 1 + 9 (v/v) with a pH 4.5 buffer before extraction. mdpi.com In another study, honey samples were simply diluted by adding an equal volume of water. lcms.cz Working standard solutions are typically prepared through serial dilution of a primary stock solution with an appropriate solvent, such as methanol or the mobile phase. vjol.info.vn

Table 2: Examples of Dilution Protocols in Fluoroquinolone Analysis

| Analyte Class | Sample Matrix | Diluent | Dilution Factor | Purpose/Context | Reference |

|---|---|---|---|---|---|

| Fluoroquinolones | Human Urine | 50 mmol L-1 MES buffer, pH 4.5 | 1 + 9 (v/v) | Sample pre-treatment before solid-phase extraction. | mdpi.com |

| Fluoroquinolones & Quinolones | Honey | Water | 1:1 | Sample preparation before filtration and injection. | lcms.cz |

| Fluoroquinolones | Milk | 8% Methanol in sample dilution buffer | 1:10 (0.5 mL milk + 4.5 mL diluent) | Sample preparation for ELISA test. | r-biopharm.com |

| Norfloxacin, Ciprofloxacin, Levofloxacin, Moxifloxacin | Urine | Mobile Phase | Variable | Reconstitution of dried extract after LLE. | vjol.info.vn |

| Fluoroquinolones | Fish | Formic acid-acetonitrile (2:98, v/v) | Not specified | Dilution of combined extracts before degreasing step. | mdpi.com |

Biological Activities and Pharmacological Potential of 3 Fluoroquinoline Derivatives

Other Investigated Pharmacological Activities

Antimalarial Activity

Direct research findings specifically detailing the antimalarial activity of 3-Fluoroquinoline itself were not identified in the provided search results.

However, the broader class of fluoroquinolone antibiotics has demonstrated antimalarial potential. Studies have investigated various fluoroquinolones for their activity against Plasmodium falciparum, the parasite responsible for malaria.

Fluoroquinolones as Antimalarials: Compounds such as ciprofloxacin (B1669076), norfloxacin, moxifloxacin, and trovafloxacin (B114552) have been studied for their antiplasmodial effects asm.orgnih.govdergipark.org.trmdpi.com. The proposed mechanisms include targeting Plasmodium gyrase, an enzyme involved in apicoplast DNA replication, or inhibiting the aspartate protease Plasmepsin II, which plays a role in hemoglobin degradation within the parasite asm.orgdergipark.org.tr.

Research Findings: In vitro studies have provided inhibitory concentration (IC50) values for some fluoroquinolones against Plasmodium falciparum strains. For example, ciprofloxacin showed IC50 values ranging from approximately 0.26 to 0.38 x 10⁻⁴ M against chloroquine-susceptible and resistant strains of P. falciparum at 48 hours asm.org. Similarly, trovafloxacin and ciprofloxacin exhibited comparable antimalarial potency, with EC50 values ranging from 1.8 x 10⁻⁵ to 3.9 x 10⁻⁵ mol/L nih.gov. These findings highlight the antimalarial potential within the fluoroquinolone class, although they are not specific to "this compound."

Compound List

this compound

3-fluoro-6-methoxyquinoline (B1245202) derivatives

Ciprofloxacin

Norfloxacin

Moxifloxacin

Trovafloxacin

Amifloxacin

Enoxacin

Ofloxacin

Pefloxacin

Medicinal Chemistry and Structure Activity Relationship Sar of 3 Fluoroquinoline Scaffolds

Systematic Analysis of C-3 Modifications on Biological Activity Profile

The carboxylic acid group at the C-3 position of the quinolone ring is a critical pharmacophore. It, along with the C-4 keto group, is fundamental for binding to the bacterial DNA gyrase-DNA complex. rjptonline.orgconicet.gov.ar Consequently, most modifications at this position that remove or significantly alter the acidic character of the carboxyl group lead to a substantial decrease or complete loss of antibacterial activity. nih.gov

However, research into C-3 modifications has primarily focused on two areas: creating prodrugs to improve pharmacokinetic properties and replacing the carboxylic acid with bioisosteres to explore alternative interactions with the target enzymes or to develop compounds with different biological activities, such as anticancer agents. mdpi.comnih.gov

For instance, esterification of the C-3 carboxyl group can enhance lipophilicity and cellular penetration, with the ester intended to be hydrolyzed in vivo to release the active carboxylic acid. researchgate.net Replacement of the 3-carboxylic acid with other acidic groups like sulfonic or phosphonic acids has generally resulted in a loss of antibacterial potency. nih.gov More successful have been bioisosteric replacements with certain heterocyclic rings that can mimic the acidic proton and spatial arrangement of the carboxylate. nih.gov

Some studies have explored converting the C-3 carboxylic acid into various heterocyclic systems, such as oxadiazoles (B1248032), thiadiazoles, and triazoles. While this often diminishes the antibacterial effect, it has in some cases led to the discovery of compounds with significant antitumor activity, indicating a shift in the biological activity profile. mdpi.commdpi.com

Table 1: Impact of C-3 Position Modifications on the Biological Activity of Quinolone Scaffolds

| Modification at C-3 | Resulting Moiety | General Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| Esterification | -COOR | Decreased (Prodrug); activity depends on in vivo hydrolysis | researchgate.net |

| Amide Formation | -CONH₂ | Abolished or significantly reduced activity | nih.gov |

| Replacement | -SO₃H, -PO₃H₂ | Loss of activity | nih.gov |

Influence of Substituents at Other Positions (N-1, C-7, C-8) on the Fluoroquinoline Nucleus

The biological activity of quinolones is finely tuned by substituents at various positions on the core structure.

N-1 Position: The substituent at the N-1 position significantly influences the potency and spectrum of activity. Small alkyl groups, such as ethyl or cyclopropyl (B3062369), are often optimal. A cyclopropyl group, in particular, has been shown to confer broad and potent activity, as seen in ciprofloxacin (B1669076). mdpi.comorientjchem.org Larger or more complex groups can modulate pharmacokinetic properties.

C-7 Position: The C-7 position is crucial for determining the antibacterial spectrum and potency. The introduction of a piperazine (B1678402) ring or a similar nitrogen-containing heterocycle dramatically enhances activity, particularly against Gram-negative bacteria. rjptonline.orgorientjchem.orgresearchgate.net Modifications to this heterocyclic ring can improve activity against Gram-positive bacteria, atypical pathogens, and anaerobes. The nature and stereochemistry of the C-7 substituent also affect the compound's pharmacokinetic profile and cell permeability. researchgate.net

C-8 Position: The substituent at the C-8 position can modulate activity and pharmacokinetic properties. A fluorine atom at C-8 can improve oral absorption. ptfarm.pl A methoxy (B1213986) group at this position has been shown to enhance activity against Gram-positive and anaerobic bacteria and can also reduce the potential for phototoxicity. nih.govnih.govasm.org Fusing the N-1 and C-8 positions, as seen in levofloxacin, creates a tricyclic system that can impact the compound's lethality mechanism and conformational rigidity. nih.govnih.govresearchgate.net

Rational Design Strategies for Overcoming Antimicrobial Resistance

The emergence of bacterial resistance to fluoroquinolones is a significant clinical challenge, primarily driven by mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps. nih.govmrc.ac.uk

Rational drug design has focused on creating new derivatives that can evade these resistance mechanisms. One strategy involves designing molecules that can form additional interactions with the target enzymes, thereby maintaining binding affinity even in mutated forms. For example, modifications at the C-7 and C-8 positions aim to create bulkier or conformationally constrained side chains that can overcome resistance mediated by target mutations. mdpi.comasm.org

Another approach is to design compounds that are poor substrates for efflux pumps. This can be achieved by altering the physicochemical properties of the molecule, such as lipophilicity and charge distribution, to reduce its recognition by these pumps. nih.gov The development of hybrid molecules, which combine a fluoroquinolone pharmacophore with another antibacterial agent or an efflux pump inhibitor, is also a promising strategy. mrc.ac.uknih.gov For instance, novel 3-thiazolyl quinolones have been developed that show potential for multitargeting antimicrobial action, which may slow the development of resistance. bioworld.com

Optimization of Pharmacokinetic and Pharmacodynamic Properties through Structural Engineering

Structural modifications across the quinolone scaffold are employed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters. The goal is to achieve favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and to maximize bacterial killing while minimizing toxicity. nih.govlebbyac.com

Absorption and Bioavailability: Modifications at the N-1 and C-8 positions can influence oral bioavailability. For example, certain substituents can increase solubility and absorption from the gastrointestinal tract. ptfarm.plnih.gov

Distribution: The volume of distribution is largely influenced by the lipophilicity of the molecule, which can be tuned by substituents at the N-1 and C-7 positions. High tissue penetration is a hallmark of this class, allowing for efficacy in a wide range of infection sites. nih.gov

Metabolism and Elimination: The metabolic stability and route of elimination can be altered by structural changes. For instance, modifying sites prone to metabolic attack can prolong the half-life. The elimination pattern, whether primarily renal or hepatic, can also be shifted, which is important for dosing in patients with organ impairment. nih.govnih.gov

Pharmacodynamics: Fluoroquinolones exhibit concentration-dependent killing. Key PD indices that correlate with efficacy are the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the 24-hour area under the curve to the MIC (AUC24/MIC). lebbyac.comnih.gov Structural engineering aims to produce compounds that can achieve and maintain these target ratios against relevant pathogens.

Bioisosteric Replacement Approaches in 3-Fluoroquinoline Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate a compound's properties. spirochem.comcambridgemedchemconsulting.com In the context of the quinolone scaffold, the most explored bioisosteric replacement has been at the C-3 carboxylic acid position.

The goal of replacing the C-3 carboxyl group is often to improve PK properties, reduce side effects, or explore novel interactions with the target enzymes. nih.govmalariaworld.org Tetrazoles have been investigated as a bioisostere for the carboxylic acid group. The tetrazole ring is acidic and can exist as an anion at physiological pH, thus mimicking the carboxylate. Some tetrazole-containing quinolones have shown promising antibacterial activity and an improved solubility profile compared to their carboxylic acid counterparts. mdpi.com Other heterocyclic systems, such as oxadiazoles and thiadiazoles, have also been used as bioisosteric replacements, although this often leads to a reduction in antibacterial activity while sometimes introducing other biological effects like anticancer properties. nih.gov The replacement of hydrogen with fluorine at various positions on the scaffold is another common bioisosteric strategy used to block metabolic oxidation and modulate electronic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp

Development of Hybrid Pharmacophore Systems Incorporating the this compound Moiety

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. The aim is to create a compound with a dual mode of action, a broader spectrum of activity, or the ability to overcome resistance. nih.gov The fluoroquinolone nucleus, particularly through its C-3 carboxylic acid and C-7 piperazinyl moieties, provides convenient handles for chemical conjugation. mdpi.comresearchgate.net

Numerous hybrid molecules have been synthesized by linking a fluoroquinolone to other classes of antimicrobial agents, such as oxazolidinones, cephalosporins, or metronidazole. These hybrids are designed to act on multiple bacterial targets simultaneously, which can lead to synergistic activity and a lower propensity for resistance development. nih.gov For example, hybrids of fluoroquinolones and oxazolidinones have been developed that inhibit both DNA gyrase and protein synthesis. nih.gov

Another approach involves creating symmetrical or non-symmetrical bis-fluoroquinolones, where two quinolone units are linked together, often via a heterocyclic spacer attached to the C-3 position of each core. mdpi.com These molecules have been primarily investigated for their potent antitumor activities. nih.gov The development of hybrid molecules remains an active area of research to expand the therapeutic potential of the quinolone scaffold beyond its traditional antibacterial role. mdpi.comnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| Ciprofloxacin | Fluoroquinolone Antibiotic |

| Levofloxacin | Fluoroquinolone Antibiotic |

| Metronidazole | Nitroimidazole Antibiotic |

| Norfloxacin | Fluoroquinolone Antibiotic |

| Oxazolidinones | Class of Antibiotics |

Future Perspectives and Emerging Research Directions for 3 Fluoroquinoline Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. Traditional methods for synthesizing fluoroquinolones often involve costly reagents, large quantities of hazardous solvents, and harsh reaction conditions. sruc.ac.uk Consequently, there is a strong impetus to develop greener and more efficient synthetic routes. sruc.ac.uk

Current research in this area is focused on several key strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijbpas.com It is a valuable tool for the rapid synthesis of novel 3-fluoroquinoline derivatives. ijbpas.com

Use of Recyclable and Environmentally Friendly Catalysts: Researchers are exploring the use of novel, recyclable catalysts, such as nano zirconia sulfuric acid, to promote the synthesis of fluoroquinolone derivatives in aqueous media. ijbpas.com These catalysts are often inexpensive, readily available, stable, and can be reused multiple times without significant loss of activity.

Solvent-Free or Green Solvent Systems: A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. researchgate.net The development of synthetic protocols that can be performed in water or under solvent-free conditions represents a significant step towards more sustainable pharmaceutical manufacturing. ijbpas.com

These green chemistry approaches not only offer environmental benefits but also often result in improved efficiency and cost-effectiveness, making them highly attractive for industrial-scale production.

| Green Synthetic Strategy | Key Advantages |

| Microwave Irradiation | Rapid reaction times, higher yields, safer reaction conditions. ijbpas.com |

| Recyclable Catalysts | Reduced waste, lower cost, ease of separation and reuse. ijbpas.com |

| Green Solvents (e.g., water) | Reduced toxicity and environmental impact, improved safety. ijbpas.com |

Identification of Novel Biological Targets and Therapeutic Applications

While fluoroquinolones are renowned for their antibacterial properties, recent research has unveiled a much broader spectrum of biological activities for this compound derivatives. nih.gov This has opened up exciting new avenues for their therapeutic application.

Anticancer Activity: Numerous studies have demonstrated the potential of this compound analogs as anticancer agents. mdpi.com These compounds have shown cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and liver cancer. nih.govmdpi.com The mechanism of their anticancer action is often attributed to the inhibition of topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. mdpi.com

Antiviral and Antifungal Potential: Beyond bacteria, derivatives of this compound are being investigated for their activity against viruses and fungi. nih.gov Some analogs have shown promise as antiviral agents, while others exhibit antifungal properties. nih.gov

Other Therapeutic Areas: The therapeutic potential of 3-fluoroquinolones extends to other areas as well, with some derivatives exhibiting anti-inflammatory and hypoglycemic activities. nih.gov

The versatility of the this compound scaffold allows for a wide range of chemical modifications, enabling the design of compounds with selective activity against different biological targets. nih.gov

| Therapeutic Application | Biological Target(s) |

| Anticancer | Topoisomerase I and II. mdpi.com |

| Antiviral | Viral proteases, polymerases. nih.gov |

| Antifungal | Fungal cell wall synthesis, ergosterol biosynthesis. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes. nih.gov |

| Hypoglycemic | Not yet fully elucidated. nih.gov |

Advanced Computational Drug Design and in silico Screening for this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net These in silico approaches accelerate the design and identification of new drug candidates by predicting their biological activity and pharmacokinetic properties before they are synthesized. researchgate.net

Molecular Docking: This technique is used to predict the binding orientation of a small molecule (ligand) to its target protein. nih.gov For this compound analogs, molecular docking studies are employed to understand their interactions with bacterial DNA gyrase, topoisomerase IV, and other relevant biological targets. nih.govmdpi.com This information is crucial for designing molecules with enhanced binding affinity and inhibitory activity. mdpi.com

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR models are used to establish a correlation between the three-dimensional structure of a molecule and its biological activity. rsc.org These models help in identifying the key structural features that are important for the desired pharmacological effect, thereby guiding the design of more potent analogs. rsc.org

In Silico ADMET Screening: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. rsc.org In silico ADMET prediction tools are used to screen large libraries of virtual compounds and identify those with favorable pharmacokinetic and safety profiles, thus reducing the risk of late-stage failures in drug development. rsc.org

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising this compound analogs, saving time and resources. researchgate.netrsc.org

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govmdpi.com |

| 3D-QSAR | Identifying key structural features for enhanced biological activity. rsc.org |

| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. rsc.org |

Translational Research and Progression to Preclinical and Clinical Development

The ultimate goal of drug discovery is to develop new therapies that can benefit patients. This requires a successful transition of promising drug candidates from preclinical research to clinical trials. nih.gov Translational research plays a critical role in bridging this gap. nih.govresearchgate.net

Preclinical Evaluation: Before a new this compound analog can be tested in humans, it must undergo rigorous preclinical evaluation in cellular and animal models. nih.gov These studies are designed to assess the compound's efficacy, safety, and pharmacokinetic profile. dndi.org The selection of appropriate preclinical models that accurately mimic the human disease is crucial for the predictive value of these studies. nih.gov

Challenges in Translation: A significant challenge in drug development is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not apparent in preclinical studies. nih.gov For fluoroquinolones, this has been observed in the development of new treatments for tuberculosis, where promising results in murine models did not translate to successful outcomes in phase 3 clinical trials. oup.com

Strategies for Improved Translation: To improve the success rate of clinical translation, researchers are focusing on developing more predictive preclinical models and utilizing translational pharmacology tools. plos.org This includes the use of biomarkers to monitor drug efficacy and safety, and the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens for clinical trials. plos.org

The successful development of new this compound-based therapies will depend on a multidisciplinary approach that integrates chemistry, biology, pharmacology, and clinical medicine. plos.org

| Stage of Development | Key Objectives |

| Preclinical Research | Efficacy, safety, and pharmacokinetic profiling in in vitro and in vivo models. dndi.org |

| Phase I Clinical Trial | Assess safety, tolerability, and pharmacokinetics in healthy volunteers. dndi.org |

| Phase II Clinical Trial | Evaluate efficacy and further assess safety in a small group of patients. dndi.org |

| Phase III Clinical Trial | Confirm efficacy and safety in a large patient population. oup.com |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log-logistic model in R’s